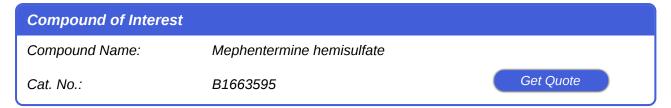


# Mephentermine Hemisulfate: A Technical Guide to Solubility and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of **mephentermine hemisulfate**, with a primary focus on its solubility. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. The guide includes summarized quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

## **Physicochemical Properties**

Mephentermine is a sympathomimetic amine, and its salt forms, such as the hemisulfate and sulfate dihydrate, are commonly used in pharmaceutical applications.[1][2] Understanding the distinct properties of these forms is critical for formulation, stability, and bioavailability. The following table summarizes the key physicochemical data for mephentermine and its common salt forms.



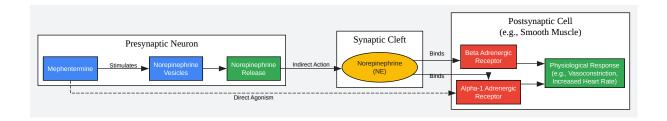
Property	Mephentermine (Free Base)	Mephentermine Hemisulfate (2:1 Salt)	Mephentermine Sulfate Dihydrate
CAS Number	100-92-5[3][4][5]	1212-72-2[1][2][6][7]	6190-60-9[5][8]
Molecular Formula	C11H17N[1][3][4]	(C11H17N)2·H2SO4 or C22H36N2O4S[2][7]	(C11H17N)2·H2SO4·2H 2O[1][5][8]
Molecular Weight	163.26 g/mol [1][3][4]	424.60 g/mol [2][7]	460.63 g/mol [1][5][8]
Appearance	Liquid[1][9]	White, crystalline powder[8]	Crystals[1][5]
Melting Point	< 25 °C[3][6][9]	Not explicitly found	215-217 °C (with decomposition)[5]
pKa (Strongest Basic)	10.3[3][10] / 10.35 (at 30°C)[4][5]	Not explicitly found	Not explicitly found
logP (Predicted)	2.52 - 2.54[3][10]	Not applicable	Not applicable
Water Solubility	Practically insoluble. [1][4][5][9]	Data not specified, but salt form implies higher solubility.	Soluble (1 g in 20 mL).[1][4][5][9]
Ethanol Solubility	Freely soluble.[4][5][9]	Data not specified.	Sparingly soluble (1 g in ~150 mL of 95% ethanol).[1][4][5]
Chloroform Solubility	Not specified	Practically insoluble. [5]	Practically insoluble. [5][9]

# **Mechanism of Action: Adrenergic Stimulation**

Mephentermine is classified as an indirectly acting sympathomimetic agent, though it also exhibits some direct activity.[1][11] Its primary mechanism involves stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[11][12][13] This released norepinephrine then binds to and activates postsynaptic alpha and beta-adrenergic receptors. Additionally, mephentermine has been shown to act as a direct agonist on alpha-1 adrenergic receptors.[6][8][13][14] The cumulative effect of these actions is an increase in cardiac output,



and both systolic and diastolic blood pressures, making it effective in treating hypotensive states.[6][8][15]



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Mephentermine's dual mechanism of action at the adrenergic synapse.

## **Experimental Protocols**

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

#### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.

#### Methodology:

- Preparation: Add an excess amount of mephentermine hemisulfate to a known volume of
  the desired solvent (e.g., purified water, ethanol, buffer solutions at various pH levels) in a
  sealed flask.[16][18] The excess solid is crucial to ensure equilibrium with the solid phase is
  achieved.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to



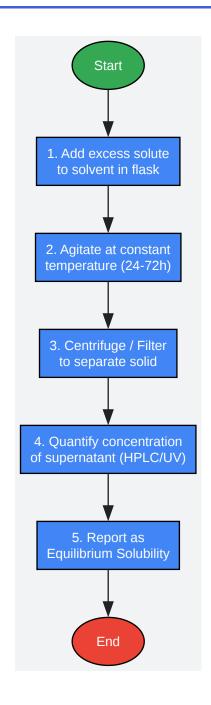




reach equilibrium.[18] Preliminary tests can establish the time required to reach a plateau in concentration.[18]

- Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the solid phase must be thorough, often achieved through centrifugation and/or filtration using a filter that does not adsorb the compound.[19]
- Analysis: Quantify the concentration of mephentermine hemisulfate in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[20]
- Reporting: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate.[18]





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Workflow for the Shake-Flask Solubility Determination Method.

## **Melting Point Determination (Capillary Method)**

The melting point is a crucial indicator of a substance's purity and identity.[21] The capillary method is a standard pharmacopeial technique.[22][23]

Methodology:

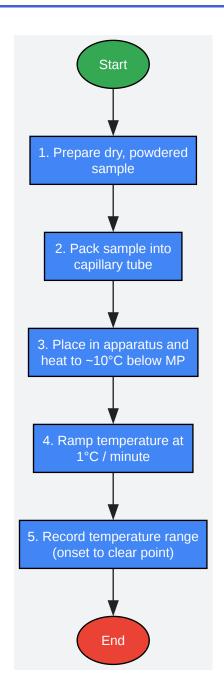
#### Foundational & Exploratory





- Sample Preparation: Ensure the mephentermine hemisulfate sample is finely powdered and completely dry.[22][23]
- Capillary Loading: Pack the dry powder into a thin-walled capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[22] Compact the sample by tapping the tube on a hard surface.
   [23]
- Measurement: Place the loaded capillary into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.[22][24]
- Heating Rate: Begin heating at a controlled, slow rate, typically 1°C per minute, to ensure accurate observation.[22][25]
- Observation: Record the temperature range from the point at which the first drop of liquid appears (onset of melting) to the point at which the entire solid has transformed into a clear liquid (clear point).[21][22] Pure substances typically exhibit a sharp melting range of 1-2°C.
   [23]





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Workflow for the Capillary Method of Melting Point Determination.

## pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which profoundly impacts its solubility, absorption, and receptor binding.[26][27] Potentiometric titration is a reliable method for its determination.[28]

Methodology:

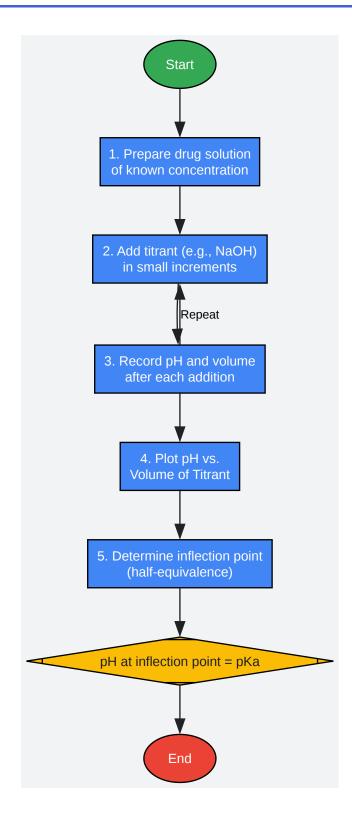
#### Foundational & Exploratory





- Solution Preparation: Dissolve a precisely weighed amount of **mephentermine hemisulfate** in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[28]
- Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH for an acidic salt) into the solution.[28]
- Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.[28][29]
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.
- pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.[29][30] The pKa can be determined from the first derivative of the curve (where the slope is maximal).





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Workflow for pKa Determination via Potentiometric Titration.



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